Acetic acid, dichloro, 1,2-dimethylpropyl ester
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Overview
Description
Acetic acid, dichloro, 1,2-dimethylpropyl ester is an organic compound with the molecular formula C7H12Cl2O2 and a molecular weight of 199.075 . This compound is an ester derived from acetic acid and is characterized by the presence of two chlorine atoms and a 1,2-dimethylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, dichloro, 1,2-dimethylpropyl ester typically involves the esterification of dichloroacetic acid with 1,2-dimethylpropanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The general reaction can be represented as follows:
Dichloroacetic acid+1,2-dimethylpropanolH2SO4Acetic acid, dichloro, 1,2-dimethylpropyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the ester is continuously removed to drive the reaction to completion. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, dichloro, 1,2-dimethylpropyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield dichloroacetic acid and 1,2-dimethylpropanol.
Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Acidic Hydrolysis: Involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid.
Basic Hydrolysis (Saponification): Involves the use of a strong base, such as sodium hydroxide, to yield the corresponding carboxylate salt and alcohol.
Major Products Formed
Hydrolysis: Dichloroacetic acid and 1,2-dimethylpropanol.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Acetic acid, dichloro, 1,2-dimethylpropyl ester has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, dichloro, 1,2-dimethylpropyl ester involves its interaction with molecular targets, such as enzymes and receptors. The ester can undergo hydrolysis to release dichloroacetic acid, which may exert biological effects by inhibiting specific enzymes or modulating metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, dichloro-, propyl ester: Similar structure but with a propyl group instead of a 1,2-dimethylpropyl group.
Acetic acid, trichloro, 1,2-dimethylpropyl ester: Contains three chlorine atoms instead of two.
Acetic acid, bromo, 1,2-dimethylpropyl ester: Contains a bromine atom instead of chlorine.
Uniqueness
Acetic acid, dichloro, 1,2-dimethylpropyl ester is unique due to its specific substitution pattern and the presence of the 1,2-dimethylpropyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
90380-54-4 |
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Molecular Formula |
C7H12Cl2O2 |
Molecular Weight |
199.07 g/mol |
IUPAC Name |
3-methylbutan-2-yl 2,2-dichloroacetate |
InChI |
InChI=1S/C7H12Cl2O2/c1-4(2)5(3)11-7(10)6(8)9/h4-6H,1-3H3 |
InChI Key |
VVJYTELLIBXTPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)OC(=O)C(Cl)Cl |
Origin of Product |
United States |
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